molecular formula C18H15N3O5S2 B2588346 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-nitrophenyl)butanamide CAS No. 682763-94-6

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-nitrophenyl)butanamide

Cat. No.: B2588346
CAS No.: 682763-94-6
M. Wt: 417.45
InChI Key: XEVQVKPKVXSERZ-RVDMUPIBSA-N
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Description

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-nitrophenyl)butanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a furan-methylene group at position 5 and a 2-nitrophenylbutanamide chain at position 2. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. The presence of the 2-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may enhance electrophilicity and influence binding to biological targets .

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-16(19-13-6-1-2-7-14(13)21(24)25)8-3-9-20-17(23)15(28-18(20)27)11-12-5-4-10-26-12/h1-2,4-7,10-11H,3,8-9H2,(H,19,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVQVKPKVXSERZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

The most structurally analogous compound identified is 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide (CAS: 637318-77-5), which substitutes the 2-nitrophenyl group with a 4-methylphenyl moiety . This difference in substituents has profound implications:

Property Target Compound (2-Nitrophenyl) Analog (4-Methylphenyl)
Substituent Electronic Effects Strong electron-withdrawing (-NO₂) Electron-donating (-CH₃)
Polarity Higher (due to -NO₂) Lower
Calculated logP ~3.8 (estimated) ~3.2 (estimated)
Hydrogen Bonding Capacity Nitro group acts as H-bond acceptor Limited H-bond potential
Synthetic Accessibility Challenging (nitro group reactivity) Moderate

Pharmacological Activity Trends

  • Antimicrobial Potential: Thiazolidinones with electron-withdrawing groups (e.g., -NO₂) often exhibit stronger antibacterial activity due to enhanced electrophilic interactions with microbial enzymes.
  • Enzyme Inhibition: The nitro-substituted compound may show superior inhibition of targets like tyrosine kinase or HIV-1 integrase compared to the methyl analog, as observed in related thiazolidinone derivatives.

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